4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid
Overview
Description
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzoic acid moiety. This compound is primarily used as a semi-flexible linker in the development of proteolysis targeting chimeras (PROTACs), which are molecules designed for targeted protein degradation .
Biochemical Analysis
Biochemical Properties
The compound is used as a linker in PROTAC development, which suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid are also not well studied. As a component of PROTACs, it may influence cell function by facilitating the degradation of specific target proteins . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its role in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein by the proteasome . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would depend on the particular PROTAC in which this compound is incorporated.
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Given its role in PROTACs, it may be involved in the ubiquitin-proteasome pathway .
Transport and Distribution
As a component of PROTACs, it may be transported and distributed in a manner similar to other PROTACs .
Subcellular Localization
As a component of PROTACs, its localization may depend on the target protein and the E3 ligase recruited by the specific PROTAC .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of a suitable amine with a dihaloalkane.
Introduction of the Boc Protecting Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the nitrogen remains unreactive during subsequent reactions.
Attachment of the Benzoic Acid Moiety: The benzoic acid group is introduced via a nucleophilic substitution reaction, where the Boc-protected piperidine reacts with a benzoic acid derivative, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid undergoes several types of chemical reactions:
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Substitution Reactions: Reagents like halogens or nitro groups can be introduced using electrophilic reagents under controlled conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group for amide or ester formation.
Major Products
Substitution Reactions: Functionalized benzoic acid derivatives.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation, which is a promising approach for studying protein function and developing new therapeutics.
Medicine: Investigated for its potential in drug discovery, especially in the design of molecules that can selectively degrade disease-causing proteins.
Mechanism of Action
The mechanism of action of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid in PROTACs involves the following steps:
Binding to Target Protein: The compound is designed to bind selectively to a target protein.
Recruitment of E3 Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The proximity of the target protein to the E3 ligase facilitates its ubiquitination, marking it for degradation by the proteasome.
This targeted degradation mechanism allows for the selective removal of specific proteins, making it a powerful tool for studying protein function and developing new therapies .
Comparison with Similar Compounds
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid is unique due to its semi-flexible linker properties, which are crucial for the development of effective PROTACs. Similar compounds include:
4-(Piperidin-4-yl)benzoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Contains an acetic acid moiety instead of benzoic acid, offering different reactivity and binding properties.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Features a hydroxymethyl group, providing additional functionalization options.
These compounds share structural similarities but differ in their functional groups and reactivity, making each suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)12-13-4-6-15(7-5-13)16(20)21/h4-7,14H,8-12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZKWAQGBFLWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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